3-Hydroxy-5-phenoxybenzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 230.22 g/mol. It is classified as a phenoxybenzoic acid, specifically characterized by the presence of a hydroxyl group and a phenoxy substituent on the benzoic acid structure. This compound is primarily recognized as a metabolite of certain pyrethroid insecticides, such as beta-cypermethrin, and has been studied for its biological and chemical properties.
3-Hydroxy-5-phenoxybenzoic acid can be sourced from various biological processes, particularly through the degradation of pyrethroid insecticides by microbial action. Fungi such as Eurotium cristatum have shown the capability to degrade beta-cypermethrin into this compound, highlighting its significance in environmental chemistry and bioremediation efforts. In terms of classification, it serves as both a Bronsted acid and a human xenobiotic metabolite, indicating its role in human metabolism following exposure to xenobiotic compounds .
The synthesis of 3-Hydroxy-5-phenoxybenzoic acid can be achieved through several methods:
The reaction conditions for hydroxylation generally involve specific temperature and pressure settings, along with careful monitoring of reactant concentrations to maximize product yield while minimizing by-products.
The molecular structure of 3-Hydroxy-5-phenoxybenzoic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.22 g/mol |
IUPAC Name | 3-Hydroxy-5-phenoxybenzoic acid |
CAS Number | 63987-26-8 |
InChI Key | GKQLQDUERYLMCY-UHFFFAOYSA-N |
The InChI representation provides a unique identifier for this compound which aids in its identification across various databases.
3-Hydroxy-5-phenoxybenzoic acid participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For example, oxidation may yield quinones under acidic conditions, while substitution reactions can lead to diverse derivatives depending on the substituents used.
The mechanism of action for 3-Hydroxy-5-phenoxybenzoic acid involves its interaction with specific molecular targets within biological systems:
This interaction underscores its potential therapeutic applications in medicinal chemistry.
3-Hydroxy-5-phenoxybenzoic acid appears as a white crystalline solid under standard conditions. Its solubility characteristics are influenced by pH levels due to the presence of both acidic (carboxylic) and basic (hydroxyl) functional groups.
Key chemical properties include:
Relevant data indicate that the compound's reactivity is modulated by the presence of functional groups that influence electron density on the aromatic system .
3-Hydroxy-5-phenoxybenzoic acid finds applications across various scientific fields:
This compound's diverse applications highlight its significance in both academic research and industrial processes, making it an important subject for further study and exploration.
Aspergillus oryzae strain M-4, isolated from soy sauce koji (Collection number: CGMCC 11645), demonstrates exceptional capabilities in the co-metabolic degradation of pyrethroid-derived compounds, particularly 3-phenoxybenzoic acid (3-PBA) and its intermediate metabolites. This filamentous fungus degrades 80.62% of 3-PBA (100 mg L⁻¹) within 5 days in potato dextrose medium via first-order kinetics [2] [7]. Unlike bacterial degraders, M-4 employs a unique self-protection mechanism involving the reversible transformation of 3-PBA into less toxic 3-phenoxybenzyl alcohol (3-PBOH) before further oxidation. This bidirectional conversion serves as a detoxification strategy, allowing the fungus to withstand higher xenobiotic concentrations [2]. Co-metabolism is essential for this process, as 3-PBA degradation occurs only when primary carbon sources (e.g., glucose) sustain biomass growth and induce necessary enzymatic machinery. Filter liquor and cell debris experiments confirm that degrading enzymes are induced rather than constitutively expressed [1] [5].
Table 1: Degradation Efficiency of Aspergillus oryzae M-4
Substrate | Concentration (mg L⁻¹) | Time | Degradation Rate | Conditions |
---|---|---|---|---|
3-PBA | 100 | 5 days | 80.62% | Potato dextrose medium |
β-Cypermethrin | 50 | 7 days | 54.83% | Minimal medium |
3-PBA (co-metabolic) | 100 | 22 hr | 100% | Induced enzymes |
The enzymatic degradation of pyrethroid metabolites in A. oryzae M-4 involves a coordinated system of intracellular and extracellular oxidases:
Aspergillus niger YAT, a related strain, shares similar enzymatic machinery but achieves complete 3-PBA degradation within 22 hours, highlighting interspecies efficiency variations [7].
Table 2: Enzyme Activities in Aspergillus oryzae M-4
Enzyme | Inducer | Inhibitor | Effect on 3-PBA Degradation | Primary Function |
---|---|---|---|---|
Cytochrome P450 | FeCl₃ | Piperonyl butoxide | ↓ 32.6% | Hydroxylation |
Lignin peroxidase | Veratryl alcohol | CuSO₄/EDTA | ↓ 24.8–29.7% | Ether bond cleavage |
Dioxygenase | N/A | Sodium azide | ↓ 18.3% | Aromatic ring fission |
3-Hydroxy-5-phenoxybenzoic acid (3-HPBA) is a critical metabolic node in pyrethroid catabolism, identified as a stable intermediate during 3-PBA degradation by A. oryzae M-4 via HPLC-MS analysis [1] [2]. Its formation occurs via CYP450-mediated hydroxylation at the meta-position of 3-PBA’s benzene ring, increasing solubility and reactivity for subsequent breakdown. In resting cells of M-4, 3-PBA is directly hydroxylated to 3-HPBA, bypassing the reduction step observed in growing cells [4]. This compound represents a convergence point for multiple degradation routes:
Figure: Simplified Degradation Pathway Highlighting 3-HPBA
3-PBA → (CYP450 hydroxylation) → 3-Hydroxy-5-phenoxybenzoic acid (3-HPBA) → Pathway A: (LiP cleavage) → Phenol + Protocatechuic acid → Pathway B: (Dioxygenase) → Olefinic acids → CO₂/H₂O
3-PBA serves as the universal metabolic precursor for pyrethroid degradation across bacteria and fungi. Microbial transformation of 3-PBA converges at 3-HPBA or alternative intermediates like gallic acid and phenol, depending on the organism:
Despite taxonomic differences, ether bond cleavage is the rate-limiting step. Fungi preferentially use oxidative enzymes (CYP450/LiP), while bacteria rely on esterases and dioxygenases [3] [10]. This convergence underscores 3-HPBA’s role as a biomarker for oxidative degradation efficiency.
Table 3: Comparative 3-PBA Degradation Pathways
Organism | Key Intermediates | Terminal Products | Primary Enzymes |
---|---|---|---|
Aspergillus oryzae M-4 | 3-HPBA, phenol, gallic acid | Olefinic acids, CO₂ | CYP450, LiP, dioxygenase |
Aspergillus niger YAT | 3-HPBA, permethric acid, gallic acid | Protocatechuic acid | Esterase, CYP450 |
Bacillus thuringiensis ZS-19 | 3-Phenoxyphenyl acetonitrile | Benzoic acid derivatives | Esterase, dioxygenase |
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